molecular formula C16H18N3O3- B13049085 (E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate

(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate

Cat. No.: B13049085
M. Wt: 300.33 g/mol
InChI Key: ZKSDRSMQKZAXHB-UHFFFAOYSA-M
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Description

(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by a morpholine moiety.

    Formation of the Aminoacetate Group: The aminoacetate group can be introduced through a condensation reaction between the indole-morpholine intermediate and an aminoacetate precursor, such as glycine ethyl ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the indole core or the morpholine ring is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be performed to reduce the imine bond in the compound, leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole core or the morpholine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole core and morpholine ring.

    Reduction: Secondary amines formed by the reduction of the imine bond.

    Substitution: Substituted indole and morpholine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: A naturally occurring compound with anticancer properties.

    1-methylindole: A simple indole derivative used in organic synthesis.

    Morpholine-4-carboxylic acid: A morpholine derivative with various industrial applications.

Uniqueness

(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate is unique due to its combination of an indole core, a morpholine ring, and an aminoacetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C16H18N3O3-

Molecular Weight

300.33 g/mol

IUPAC Name

2-[(1-methyl-2-morpholin-4-ylindol-3-yl)methylideneamino]acetate

InChI

InChI=1S/C16H19N3O3/c1-18-14-5-3-2-4-12(14)13(10-17-11-15(20)21)16(18)19-6-8-22-9-7-19/h2-5,10H,6-9,11H2,1H3,(H,20,21)/p-1

InChI Key

ZKSDRSMQKZAXHB-UHFFFAOYSA-M

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=NCC(=O)[O-]

Origin of Product

United States

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